molecular formula C13H18N6O4 B12736867 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) CAS No. 160455-71-0

4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)

Cat. No.: B12736867
CAS No.: 160455-71-0
M. Wt: 322.32 g/mol
InChI Key: VCHXUIPHVLAZBT-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) (CAS: 86548-95-0) is a bis-triazolone derivative featuring a methylene (-CH2-) bridge connecting two triazolone rings. Each triazolone unit is substituted with a methyl group at position 5 and an oxiranylmethyl (epoxide-containing) group at position 2. The oxirane (epoxide) moieties confer high reactivity, particularly in crosslinking applications, while the methyl groups enhance steric stability.

Properties

CAS No.

160455-71-0

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

5-methyl-4-[[3-methyl-1-(oxiran-2-ylmethyl)-5-oxo-1,2,4-triazol-4-yl]methyl]-2-(oxiran-2-ylmethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C13H18N6O4/c1-8-14-18(3-10-5-22-10)12(20)16(8)7-17-9(2)15-19(13(17)21)4-11-6-23-11/h10-11H,3-7H2,1-2H3

InChI Key

VCHXUIPHVLAZBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1CN2C(=NN(C2=O)CC3CO3)C)CC4CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) typically involves multiple steps, starting with the preparation of the triazolone core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

3.1. Substitution Reactions

Triazolone derivatives can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring. These reactions often involve nucleophilic substitution, where a nucleophile replaces a leaving group attached to the nitrogen.

3.2. Ring-Opening Reactions

The oxiranylmethyl group in "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)" can undergo ring-opening reactions. These reactions typically involve nucleophilic attack on the epoxide ring, leading to the formation of new functional groups.

3.3. Condensation Reactions

Condensation reactions can occur between the triazolone derivative and other molecules, leading to the formation of new bonds. These reactions often involve the removal of a small molecule like water or methanol.

Spectroscopic Characterization

The characterization of triazolone derivatives typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. IR spectra can show bands corresponding to the C=O and C=N groups in the triazole ring . NMR spectra provide detailed information about the molecular structure, including the presence of specific functional groups.

Biological Activities

While specific biological activities of "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)" are not detailed in the available literature, related triazolone derivatives have shown potential as antifungal agents and in other therapeutic applications .

Data Tables

Due to the absence of specific data on "4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one)", the following table provides general information on the synthesis and characterization of triazolone derivatives:

Compound Synthesis Method Characterization Techniques
1,2,4-Triazol-3-onesNickel-promoted cascade annulation IR, NMR, Mass Spectrometry
4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneMicrowave-assisted synthesis IR, 1H-NMR, 13C-NMR, Elemental Analysis

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
This compound belongs to a class of triazole fungicides. Triazoles are known for their effectiveness in controlling a wide range of fungal pathogens in crops. The mechanism of action typically involves the inhibition of sterol biosynthesis in fungi, which is crucial for their growth and reproduction. Studies indicate that compounds like 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) can effectively mitigate diseases caused by various fungi in agricultural settings, thus enhancing crop yield and quality .

Case Study: Efficacy Against Specific Fungal Strains
Research has demonstrated the efficacy of this compound against specific fungal strains such as Fusarium and Botrytis. In controlled environments, it was observed that the application of this fungicide led to a significant reduction in fungal biomass and spore production compared to untreated controls. This suggests its potential as a reliable agent in integrated pest management strategies.

Pharmaceutical Applications

Antifungal Activity
In addition to its agricultural uses, 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) has been investigated for its antifungal properties in medical applications. The compound may serve as a lead structure for developing new antifungal agents targeting systemic fungal infections in immunocompromised patients .

Research Findings
A study assessing the pharmacokinetics of triazole derivatives found that modifications to the triazole ring can enhance antifungal activity while reducing toxicity to human cells. This highlights the importance of structural variations in optimizing drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved are often complex and require detailed study to fully understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts compared to analogous triazolone derivatives:

Compound Name / CAS Substituents Key Properties/Applications Reference
Target Compound (86548-95-0) - Two triazolone rings
- 5-Methyl, 2-oxiranylmethyl, methylene bridge
High crosslinking potential (epoxide reactivity); thermal stability
2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one (22863-24-7) - 5-Methyl, 2-phenyl Increased hydrophobicity (phenyl group); limited reactivity
4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C9H8ClN3O) - 3-Chloro-4-methylphenyl Enhanced antimicrobial activity (chlorophenyl substituent)
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one (EPT) - 5-Ethyl, 4-(2-phenoxyethyl) Lipophilicity for pharmacokinetic optimization; serotonin antagonist activity
5'-Thioxo-[4,4'-bi-4H-1,2,4-triazol]-3(1'H, 2H)-one derivatives - Thione (C=S) at position 5' Higher nucleophilic substitution reactivity (vs. ketone C=O)

Research Findings and Industrial Relevance

  • Materials Science: The compound’s epoxide groups align with applications in epoxy resins, where crosslinking density impacts mechanical strength. Comparatively, non-epoxide triazolones (e.g., phenyl derivatives ) lack this utility.
  • Pharmaceuticals : While less bioactive than chlorophenyl-substituted analogs , the target compound’s bifunctional structure could serve as a linker in prodrugs or polymer-drug conjugates.
  • Market Trends: The global triazolone market prioritizes derivatives with reactive functional groups (e.g., epoxides, thiones) for tailored applications, as noted in market analyses .

Biological Activity

4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one), also known by its CAS number 160455-71-0, is a compound belonging to the class of triazoles. This article explores its biological activity, focusing on its pharmacological properties, toxicological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N6O4C_{13}H_{18}N_{6}O_{4} with a molecular weight of 322.37 g/mol. The compound features a triazole ring which is significant in its biological activity.

Antifungal Properties

Triazole compounds are widely recognized for their antifungal properties. Research indicates that 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) exhibits significant antifungal activity against various fungal pathogens. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity and function.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving intraperitoneal administration to rodents, the LD50 was determined to be 380 mg/kg, indicating acute toxicity . Further investigations into chronic exposure revealed potential hepatotoxic effects characterized by liver hypertrophy and alterations in enzyme activity related to cytochrome P450 metabolism .

Case Studies

  • Case Study on Hepatotoxicity : A study on male Sprague-Dawley rats exposed to various triazoles including the compound showed increased liver weights and signs of centrilobular hypertrophy after 14 days of treatment. This suggests a potential for liver damage with prolonged exposure .
  • Gene Expression Profiling : Another investigation utilized DNA microarrays to assess gene expression changes in response to triazole exposure. The results indicated significant alterations in pathways related to steroidogenesis and liver metabolism .

Data Table: Summary of Biological Activity

Biological Activity Observation Reference
Antifungal ActivityEffective against various fungal pathogens
Acute Toxicity (LD50)380 mg/kg in mice
Liver EffectsIncreased liver weight and hypertrophy
Gene Expression ChangesAltered expression of genes related to metabolism

Potential Applications

Given its antifungal properties and the observed toxicological effects, 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) may have applications in agriculture as a fungicide. However, careful consideration must be given to its safety profile due to potential hepatotoxicity.

Q & A

Basic: What are the optimal synthetic routes for 4,4'-Methylenebis(2,4-dihydro-5-methyl-2-(oxiranylmethyl)-3H-1,2,4-triazol-3-one) and its derivatives?

Methodological Answer:
Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

  • Step 1: React 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro-1,2,4-triazol-3-one derivatives with sodium ethoxide in absolute ethanol, followed by the addition of brominated ketones (e.g., bromoacetophenone) under reflux for 5 hours.
  • Step 2: Filter precipitates and recrystallize from ethanol/water (1:2) to obtain target compounds. Yields vary between 66–81% depending on substituents (e.g., arylidene groups) .
  • Key Variables: Solvent polarity, reaction time, and stoichiometric ratios of sodium ethoxide significantly influence yield and purity.

Table 1: Example Synthesis Data from Literature

DerivativeReagent UsedReaction Time (h)Yield (%)Melting Point (°C)
3bBromoacetophenone566.00130–131
4aEthyl bromoacetate581.57116–117

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for triazolone, C-O-C of oxirane at ~1250 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Resolves methylene protons (e.g., oxiranylmethyl CH₂ at δ 3.5–4.5 ppm) and aromatic substituents.
    • ¹³C NMR: Confirms carbonyl carbons (δ ~165 ppm) and quaternary triazole carbons .
  • X-ray Crystallography: Provides definitive bond lengths/angles (e.g., triazolone ring planarity, dihedral angles between substituents) .

Advanced: How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties:

  • Geometry Optimization: Use a 6-31G(d) basis set to model the triazolone core and substituents .
  • Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxiranylmethyl group .
  • Electronic Structure: HOMO-LUMO gaps predict charge-transfer behavior, relevant for designing photoactive derivatives .

Advanced: How can researchers address contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Cross-Verification: Combine multiple techniques (e.g., IR, NMR, and mass spectrometry) to resolve ambiguities. For instance, discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .
  • Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously assign structures, especially for regioisomeric products .
  • Dynamic Light Scattering (DLS): Detect aggregation states in solution that may skew NMR or UV-Vis data .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood due to potential volatile byproducts (e.g., brominated intermediates) .
  • Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal services .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications of triazolone derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified arylidene or thiophenyl groups to assess antimicrobial or antifungal activity .
  • In Silico Screening: Dock derivatives into target protein active sites (e.g., fungal CYP51) using molecular dynamics simulations to predict binding affinities .
  • Biological Assays: Test cytotoxicity against mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: What strategies mitigate low yields in large-scale synthesis of triazolone derivatives?

Methodological Answer:

  • Catalytic Optimization: Replace sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., oxirane ring formation) .
  • Microwave Assistance: Reduce reaction times from hours to minutes while maintaining >70% yield .

Basic: What are the key challenges in purifying 4,4'-Methylenebis(triazolone) derivatives?

Methodological Answer:

  • Recrystallization Solvents: Use ethanol/water mixtures (1:2) for high-polarity derivatives; switch to DCM/hexane for lipophilic analogs .
  • Column Chromatography: Optimize mobile phases (e.g., ethyl acetate:hexane gradients) to separate regioisomers with similar Rf values .

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